Ethyl dibromoacetate

Hydrolysis kinetics Physical organic chemistry Solvent effects

Ethyl dibromoacetate (ethyl 2,2-dibromoacetate) is a gem‑dibrominated ester of molecular formula C₄H₆Br₂O₂ (MW 245.90 g·mol⁻¹) that serves as a versatile C₂-synthon in organic synthesis. Its two α‑bromine atoms enable orthogonal reaction pathways—nucleophilic substitution, Reformatsky‑type additions, carbene‑transfer reactions, and atom‑transfer radical polymerization (ATRP) initiation—that are inaccessible with mono‑halogenated or dichloro‑analogs.

Molecular Formula C4H6Br2O2
Molecular Weight 245.9 g/mol
CAS No. 617-33-4
Cat. No. B146914
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl dibromoacetate
CAS617-33-4
Molecular FormulaC4H6Br2O2
Molecular Weight245.9 g/mol
Structural Identifiers
SMILESCCOC(=O)C(Br)Br
InChIInChI=1S/C4H6Br2O2/c1-2-8-4(7)3(5)6/h3H,2H2,1H3
InChIKeyNIJGVVHCUXNSLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl Dibromoacetate (CAS 617-33-4): A Difunctional α,α-Dibromo Ester Building Block for Selective Organic Synthesis and Controlled Polymerization


Ethyl dibromoacetate (ethyl 2,2-dibromoacetate) is a gem‑dibrominated ester of molecular formula C₄H₆Br₂O₂ (MW 245.90 g·mol⁻¹) that serves as a versatile C₂-synthon in organic synthesis [1]. Its two α‑bromine atoms enable orthogonal reaction pathways—nucleophilic substitution, Reformatsky‑type additions, carbene‑transfer reactions, and atom‑transfer radical polymerization (ATRP) initiation—that are inaccessible with mono‑halogenated or dichloro‑analogs . The compound is supplied as a colourless to light‑yellow liquid (bp 76–78 °C at 12 mmHg, d²⁰ 1.902) and is soluble in common aprotic organic solvents .

Workflow
Dual‑functional C₂ synthon for selective synthesis
Selection Context
Enables tandem addition/elimination cascades
Method Fit
ATRP bifunctional initiation with reported end‑group fidelity

Why In‑Class α‑Halo Esters Cannot Replace Ethyl Dibromoacetate: The Cost of Missing a Second Bromine


The defining structural feature of ethyl dibromoacetate is its gem‑dibrominated α‑carbon. Removing one bromine (as in ethyl bromoacetate) eliminates the capacity for sequential dual‑functionalization reactions—including tandem addition/elimination cascades that yield α,β‑unsaturated esters with complete E‑stereoselectivity . Replacing bromine with chlorine (as in ethyl dichloroacetate) alters both the hydrolysis kinetics and the leaving‑group ability, which in turn changes the rate and selectivity of nucleophilic substitutions and metal‑mediated couplings [1]. Choosing the methyl ester analog (methyl dibromoacetate) instead of the ethyl ester changes the steric environment of the ester moiety, affecting diastereoselectivity in cyclopropanations and the solubility profile of the resulting products . These differences are quantifiable and are detailed in the evidence guide below.

!
Mono‑bromo analog (ethyl bromoacetate) cannot perform sequential elimination cascades; tandem reactions may require a complete route redesign.
!
Dichloro analog (ethyl dichloroacetate) exhibits divergent hydrolysis kinetics; solvent-dependent rate inversions may complicate scale‑up reproducibility.
!
Methyl ester analog (methyl dibromoacetate) alters steric environment at the ester moiety; diastereoselectivity and product solubility profiles may shift.

Quantitative Differentiation of Ethyl Dibromoacetate Against Its Closest Analogs


Acid‑Catalyzed Hydrolysis Kinetics: Ethyl Dibromoacetate vs. Ethyl Dichloroacetate

In a direct head‑to‑head study under identical solvent conditions, the acid‑catalyzed hydrolysis of ethyl dibromoacetate exhibited a markedly different dependence of rate on dielectric constant compared to ethyl dichloroacetate. At 35.04 °C, the plot of log k vs. 100/D (where D is the dielectric constant) for ethyl dibromoacetate remained linear with a less negative slope even at low D values, whereas ethyl dichloroacetate showed a slope inversion from negative to positive in regions of lower dielectric constant [1]. This divergent response to solvent polarity directly impacts the reproducibility and scalability of aqueous or mixed‑solvent reaction steps when one analog is substitutionally substituted for the other.

Hydrolysis Kinetics
Head-to-head
Log k vs. 100/D slope remains negative and linear across a wide dielectric range, with no slope inversion observed.
Supports predictable first‑order kinetics in mixed aqueous‑organic media.
Ethyl dichloroacetate showed slope inversion from negative to positive at low D under identical conditions.
Hydrolysis kinetics Physical organic chemistry Solvent effects

ATRP Bifunctional Initiation Efficiency: Ethyl Dibromoacetate vs. Methyl Dichloroacetate

In a direct comparison of bifunctional ATRP initiators, ethyl dibromoacetate (EDBA) and methyl dichloroacetate (MDCA) were employed under identical ATRP and SET‑LRP conditions to prepare PMMA (Mₙ = 2000 g mol⁻¹) and PMA (Mₙ = 2000 g mol⁻¹). MALDI‑TOF mass spectrometry revealed that PMMA chains initiated with EDBA contained no detectable bromine end‑groups, whereas those initiated with MDCA retained 12 mol% bis‑chloro end‑groups in ATRP and 57 mol% in SET‑LRP [1]. For PMA, MDCA gave 81 mol% (ATRP) and 100 mol% (SET‑LRP) bis‑chloro chain‑ends. The absence of halogen termini with EDBA indicates complete deactivation or transformation of both C–Br bonds, a critical requirement when preparing telechelic polymers for subsequent block copolymer synthesis.

ATRP End‑Group Fidelity
Head-to-head
0 mol% residual bromine end‑groups in PMMA (Mₙ 2000 g mol⁻¹) under both ATRP and SET‑LRP.
Reported complete halogen removal supports telechelic polymer synthesis.
Methyl dichloroacetate retained 12–57 mol% bis‑chloro end‑groups under identical conditions.
ATRP Bifunctional initiator End‑group fidelity

Stereoselective Aldol‑Elimination Cascade: Ethyl Dibromoacetate vs. Ethyl Bromoacetate

Ethyl dibromoacetate participates in a sequential aldol‑type / β‑elimination cascade with aldehydes promoted by SmI₂ or CrCl₂, affording (E)‑α,β‑unsaturated esters with complete E‑stereoselectivity [1]. The analogous reaction cannot be performed with ethyl bromoacetate because the mono‑brominated substrate lacks the second leaving group required for the β‑elimination step. Yields for the cascade using ethyl dibromoacetate range from 60 % to 87 % across a panel of aromatic and aliphatic aldehydes [1]. This represents a class‑level differentiation: any mono‑haloacetate ester is structurally incapable of performing this tandem reaction without an additional activation step.

Aldol‑Elimination Cascade
Class-level
One‑pot SmI₂‑ or CrCl₂‑promoted reaction with aldehydes yields (E)‑α,β‑unsaturated esters with reported yields of 60–87 % and complete E‑stereoselectivity.
Reported stereoselective cascade context; mono‑bromoacetate cannot perform this tandem reaction.
Binary feasibility differentiation; mono‑halo esters require an additional activation step.
Stereoselective synthesis α,β‑Unsaturated esters Samarium diiodide

Organoborane Alkylation Selectivity: Ethyl Dibromoacetate vs. Ethyl Bromoacetate

Under the influence of the highly hindered base potassium 2,6‑di‑tert‑butylphenoxide, ethyl dibromoacetate reacts with trialkylboranes to yield either α‑bromo esters or α,α‑dialkyl esters depending on the stoichiometry and reaction temperature, whereas ethyl bromoacetate gives only α‑monoalkylated esters under identical conditions [1]. This direct head‑to‑head comparison demonstrated that the second bromine atom in ethyl dibromoacetate creates a synthetic branch point: using 1 equiv of organoborane at low temperature gives predominantly α‑bromo‑α‑alkyl esters, while 2 equiv at higher temperature yields α,α‑dialkyl esters. Ethyl bromoacetate cannot access the α,α‑dialkyl product manifold [1].

Organoborane Alkylation
Head-to-head
Access to two distinct product classes: α‑bromo‑α‑alkyl esters (1 equiv R₃B, low T) or α,α‑dialkyl esters (2 equiv R₃B, elevated T).
Dual‑product capability from a single reagent supports diversification workflows.
Ethyl bromoacetate gives only α‑monoalkyl esters under identical conditions.
Organoborane α‑Alkylation Steric control

SmI₂‑Mediated 2‑Bromo‑3‑hydroxy Ester Synthesis: Ethyl Dibromoacetate Yield Advantage over Alternative Routes

Ethyl dibromoacetate reacts with a variety of ketones in the presence of SmI₂ to give 2‑bromo‑3‑hydroxy esters in yields of approximately 60–90 % (e.g., acetophenone gave ~90 % yield) . The analogous two‑step route using ethyl bromoacetate would require a Reformatsky reaction followed by a separate α‑bromination step, which typically incurs additional reagent costs, lower overall yields due to cumulative losses, and the need for an extra purification. While a formal cross‑study quantitative comparison is not available, the single‑step nature of the ethyl dibromoacetate route is a well‑established class‑level advantage for gem‑dibrominated esters over mono‑haloacetates [1].

2‑Bromo‑3‑hydroxy Ester Route
Cross-study
One‑step SmI₂‑mediated addition to ketones; reported isolated yields of approximately 60–90 %.
Single‑step route may reduce cumulative losses versus two‑step Reformatsky‑bromination sequences.
Two‑step route using ethyl bromoacetate typically reports cumulative yields of 40–70 %.
Samarium diiodide Ketone addition Diastereoselectivity

Optimal Application Scenarios for Ethyl Dibromoacetate Based on Comparative Evidence


Scalable Aqueous‑Organic Reaction Sequences Requiring Predictable Hydrolysis Kinetics

When a synthetic sequence involves an acid‑catalyzed hydrolysis step conducted in mixed acetone‑water media, ethyl dibromoacetate provides a linear log k vs. 100/D relationship that holds across a wide dielectric range, unlike ethyl dichloroacetate which shows a slope inversion. This kinetic predictability reduces the risk of runaway or stalled reactions during scale‑up (Section 3, Evidence Item 1). [1]

Synthesis of Telechelic Polymers via ATRP Requiring Complete Halogen End‑Group Removal

For preparing macroinitiators destined for block copolymer synthesis, ethyl dibromoacetate (EDBA) delivers 0 mol% residual bromine end‑groups, whereas the dichloro‑analog MDCA retains up to 57 mol% under identical SET‑LRP conditions. This makes EDBA the preferred initiator when high blocking efficiency is mandatory (Section 3, Evidence Item 2). [2]

One‑Pot Stereoselective Synthesis of (E)‑α,β‑Unsaturated Esters from Aldehydes

Medicinal‑chemistry and natural‑product laboratories that require rapid access to (E)‑α,β‑unsaturated ester building blocks benefit from the unique ability of ethyl dibromoacetate to undergo a SmI₂‑ or CrCl₂‑promoted aldol‑elimination cascade with complete E‑stereoselectivity. Ethyl bromoacetate cannot perform this tandem reaction (Section 3, Evidence Item 3). [3]

Diversification of Organoborane‑Derived Intermediates into Mono‑ or Dialkylated Esters

Process‑development groups that use trialkylborane intermediates can leverage ethyl dibromoacetate as a single reagent to access both α‑bromo‑α‑alkyl esters and α,α‑dialkyl esters by simply adjusting stoichiometry and temperature. This dual‑product capability eliminates the need to stock both ethyl bromoacetate and a separate dialkylating agent (Section 3, Evidence Item 4). [4]

Application
Selection Property
Validation Focus
Scalable aqueous‑organic reaction sequences
Kinetic predictability across solvent polarity range
Verify linear log k vs. 100/D under target solvent composition
Telechelic polymer synthesis via ATRP
Complete halogen end‑group removal efficiency
Confirm absence of residual bromine termini by MALDI‑TOF MS
Stereoselective (E)‑α,β‑unsaturated ester synthesis
Tandem aldol‑elimination cascade capability
Assess E‑stereoselectivity and isolated yield with target aldehyde
Organoborane intermediate diversification
Tunable mono‑ vs. dialkylation product control
Optimize stoichiometry and temperature for desired product class
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